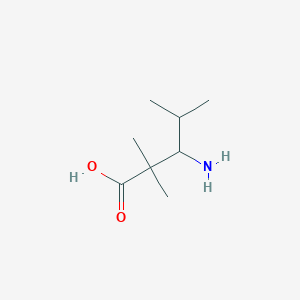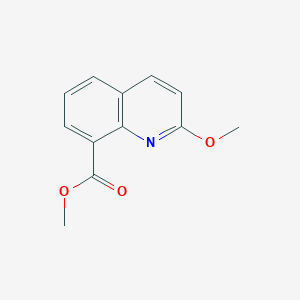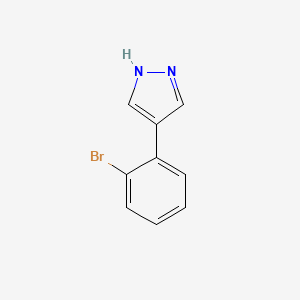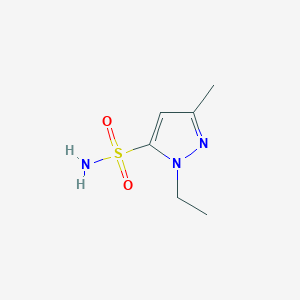
3-Bromo-2-chloro-4-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated aromatic nitrile, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a nitrile group (-CN). This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-iodobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. For instance, starting with 2-chloro-4-iodobenzonitrile, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst or under specific reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-4-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Coupling: Palladium catalysts (Pd) in the presence of bases for coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for bioactive compounds that can be tested for biological activity.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism by which 3-Bromo-2-chloro-4-iodobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nitrile group and the halogen atoms, which influence the compound’s electrophilicity and nucleophilicity. These properties make it a versatile intermediate in various chemical transformations.
類似化合物との比較
Similar Compounds
3-Bromo-4-iodobenzonitrile: Similar structure but lacks the chlorine atom.
2-Bromo-4-chloro-3-iodobenzonitrile: Another halogenated benzonitrile with a different substitution pattern.
4-Bromo-2-chloro-1-iodobenzene: Similar halogenation but without the nitrile group.
Uniqueness
3-Bromo-2-chloro-4-iodobenzonitrile is unique due to its specific arrangement of halogen atoms and the nitrile group, which imparts distinct reactivity and properties. This makes it particularly useful in synthetic chemistry for creating diverse and complex molecules.
特性
分子式 |
C7H2BrClIN |
|---|---|
分子量 |
342.36 g/mol |
IUPAC名 |
3-bromo-2-chloro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrClIN/c8-6-5(10)2-1-4(3-11)7(6)9/h1-2H |
InChIキー |
RBWHWFMQUKCMRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)Cl)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)


![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)

